molecular formula C19H14FN3O3 B2761397 5-(6-Fluoro-1,3-benzoxazol-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415585-54-3

5-(6-Fluoro-1,3-benzoxazol-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B2761397
CAS No.: 2415585-54-3
M. Wt: 351.337
InChI Key: WYTBYLIZCWWQHC-UHFFFAOYSA-N
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Description

5-(6-Fluoro-1,3-benzoxazol-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that features a unique combination of benzoxazole and pyrrolopyrrole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Fluoro-1,3-benzoxazol-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multiple steps, starting with the preparation of the benzoxazole and pyrrolopyrrole intermediates. One common approach is to use piperidine-4-carboxylic acid and 1,3-difluorobenzene as starting materials, followed by various halogen derivatives to achieve the desired substitution patterns . The reaction conditions often include refluxing in ethanol and subsequent purification steps such as aqueous HCl quenching and organic layer separation .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures while optimizing for yield and purity. This could include the use of continuous flow reactors and automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(6-Fluoro-1,3-benzoxazol-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted benzoxazole ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(6-Fluoro-1,3-benzoxazol-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(6-Fluoro-1,3-benzoxazol-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its benzoxazole moiety may interact with enzymes or receptors in biological systems, leading to various pharmacological effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(6-Fluoro-1,3-benzoxazol-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is unique due to its combination of both benzoxazole and pyrrolopyrrole structures, which confer distinct chemical and physical properties. This dual functionality makes it particularly valuable in both medicinal chemistry and materials science.

Properties

IUPAC Name

2-(6-fluoro-1,3-benzoxazol-2-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O3/c20-11-6-7-15-16(8-11)26-19(21-15)22-9-13-14(10-22)18(25)23(17(13)24)12-4-2-1-3-5-12/h1-8,13-14H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTBYLIZCWWQHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1C3=NC4=C(O3)C=C(C=C4)F)C(=O)N(C2=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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